![molecular formula C23H24N2O3 B6636156 N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6636156.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the degradation of 2-AG. This leads to an increase in 2-AG levels, which activates cannabinoid receptors and produces various physiological and biochemical effects.
Biochemical and Physiological Effects:
Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide-mediated inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have various physiological and biochemical effects. These effects include anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has also been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for MAGL inhibition, its ability to increase 2-AG levels, and its potential therapeutic applications in various neurological disorders. However, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide research, including the development of more efficient and scalable synthesis methods, the optimization of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide's pharmacokinetic properties, and the evaluation of its potential therapeutic applications in various neurological disorders. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide could be used as a tool compound to study the role of the endocannabinoid system in various physiological and pathological conditions.
Synthesis Methods
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide involves a multi-step process that includes the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-bromo-1-naphthol in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide exhibits potent and selective inhibition of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-23(17-28-22-7-3-5-19-4-1-2-6-21(19)22)24-20-10-8-18(9-11-20)16-25-12-14-27-15-13-25/h1-11H,12-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQGJNJTBYJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.